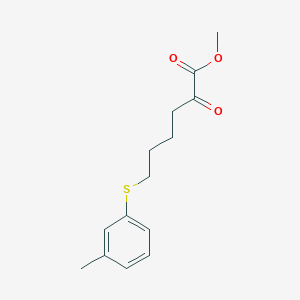
Methyl 6-(3-methylphenyl)sulfanyl-2-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “Methyl 6-(3-methylphenyl)sulfanyl-2-oxohexanoate” is a chemical entity with specific properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “Methyl 6-(3-methylphenyl)sulfanyl-2-oxohexanoate” involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are crucial for obtaining the desired product with high purity and yield.
Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale chemical processes. These methods are designed to be efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Compound “Methyl 6-(3-methylphenyl)sulfanyl-2-oxohexanoate” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. These may include catalysts, solvents, and temperature control to ensure the desired outcome.
Major Products Formed: The chemical reactions of compound “this compound” result in the formation of various products
Scientific Research Applications
Compound “Methyl 6-(3-methylphenyl)sulfanyl-2-oxohexanoate” has numerous applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new materials. In biology, it may be used for understanding biological processes and developing pharmaceuticals. In medicine, it could be involved in drug development and therapeutic applications. Additionally, it has industrial applications in manufacturing and material science.
Mechanism of Action
The mechanism of action of compound “Methyl 6-(3-methylphenyl)sulfanyl-2-oxohexanoate” involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for determining its effects and potential therapeutic applications.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds provide a basis for comparison and further research.
Properties
IUPAC Name |
methyl 6-(3-methylphenyl)sulfanyl-2-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-11-6-5-7-12(10-11)18-9-4-3-8-13(15)14(16)17-2/h5-7,10H,3-4,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTRNZRXYFNXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCCCC(=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)SCCCCC(=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
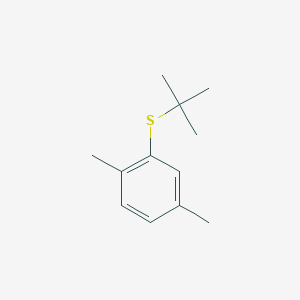

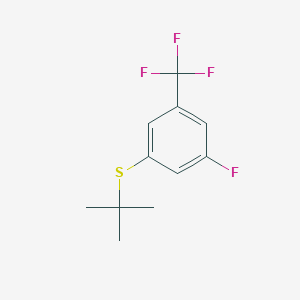
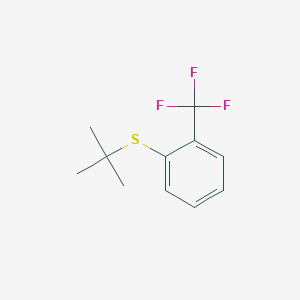
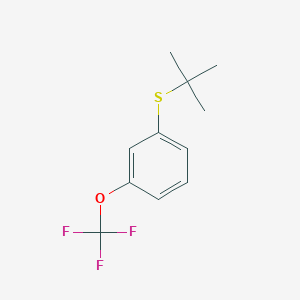
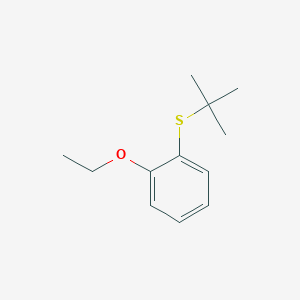
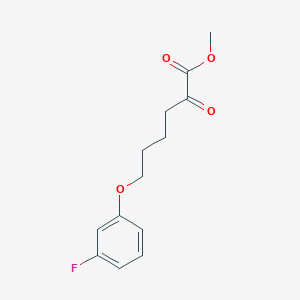
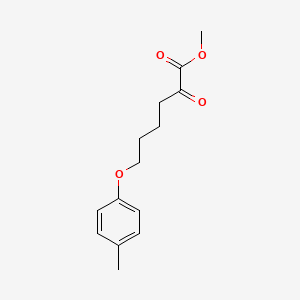
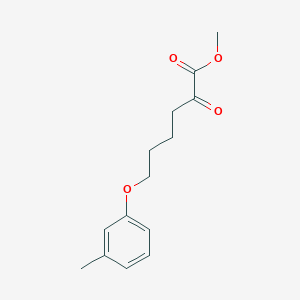
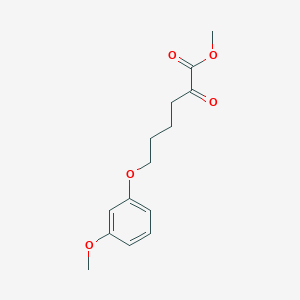
![Methyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate](/img/structure/B8079046.png)
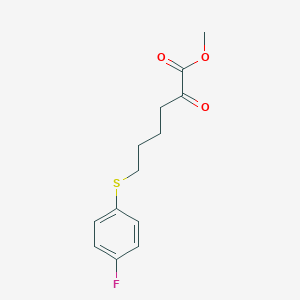
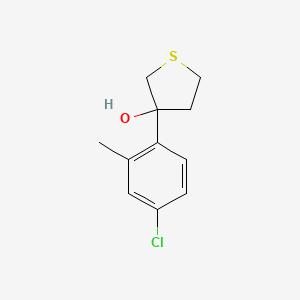
![3-[4-(Dimethylamino)phenyl]thiolan-3-ol](/img/structure/B8079065.png)
